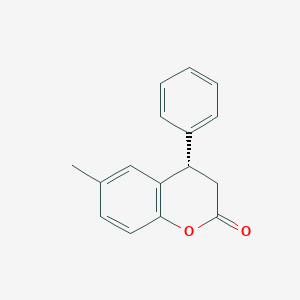

(4s)-6-Methyl-4-phenylchroman-2-one

説明

BenchChem offers high-quality (4s)-6-Methyl-4-phenylchroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4s)-6-Methyl-4-phenylchroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHIZPDCJOQZLN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359004 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349547-18-8 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4s)-6-Methyl-4-phenylchroman-2-one basic properties

This guide provides an in-depth technical analysis of (4S)-6-Methyl-4-phenylchroman-2-one , a critical chiral dihydrocoumarin derivative. While primarily recognized as the enantiomeric counterpart (distomer) to the key intermediate for Tolterodine (a muscarinic antagonist), this compound serves as a vital reference standard for enantiomeric purity profiling in pharmaceutical development.

Technical Profile: (4S)-6-Methyl-4-phenylchroman-2-one

Core Identity & Physicochemical Characterization

1. Chemical Identity

The compound is a rigid bicyclic lactone. Its stereochemistry at the C4 position is critical, as it dictates the pharmacological trajectory of downstream derivatives.

| Property | Specification |

| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one |

| CAS Number | 349547-18-8 (Specific to 4S-isomer) |

| Racemate CAS | 40546-94-9 |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| SMILES | Cc1ccc2c(c1)c3ccccc3 |

| Key Moiety | 3,4-Dihydrocoumarin (Chroman-2-one) backbone |

2. Physicochemical Properties

The following data establishes the baseline for handling and identification.

| Parameter | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1] |

| Melting Point | 68 – 70 °C | Value typically refers to the racemate; pure enantiomers may exhibit sharper ranges. |

| Solubility | Soluble in MeOH, Acetonitrile, DCM, Ethyl Acetate | Poorly soluble in water; suitable for reverse-phase or normal-phase organic chromatography. |

| Chirality | Levorotatory or Dextrorotatory (Solvent dependent) | Requires polarimetric verification against a certified standard. |

| Stability | Stable under ambient conditions | Sensitive to hydrolysis (lactone opening) in strong basic media. |

Synthetic Methodology: Asymmetric Catalysis

The Hayashi-Miyaura Pathway

The most elegant and atom-economical route to (4S)-6-Methyl-4-phenylchroman-2-one is the Rhodium-catalyzed asymmetric conjugate addition . This method avoids the waste associated with classical resolution (e.g., crystallization of diastereomeric salts).

Mechanism & Protocol

The synthesis relies on the 1,4-addition of phenylboronic acid to 6-methylcoumarin. The stereochemistry is controlled by the chiral ligand complexed with Rhodium.

Reaction Scheme (DOT Visualization):

Figure 1: Rhodium-catalyzed asymmetric synthesis pathway utilizing (S)-BINAP ligands to induce C4-stereochemistry.

Experimental Protocol (Self-Validating)

-

Catalyst Formation: In a dry Schlenk flask under Argon, dissolve [Rh(acac)(C₂H₄)₂] (3 mol%) and (S)-BINAP (3.3 mol%) in 1,4-dioxane. Stir for 5 minutes to generate the active chiral cationic species.

-

Addition: Add 6-methylcoumarin (1.0 equiv) and phenylboronic acid (2.0 equiv).

-

Reaction: Heat to 100°C for 3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4][5]

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

-

Purification: Flash column chromatography (SiO₂) to yield the lactone.

-

Validation: Check enantiomeric excess (ee) using Chiral HPLC (see Section 3).

Analytical Profiling & Quality Control

Distinguishing the (4S) Distomer from the (4R) Eutomer

In the context of Tolterodine synthesis, the (4R) enantiomer is the desired intermediate. The (4S) isomer is a critical impurity that must be quantified.

1. Chiral HPLC Method

This protocol separates the enantiomers based on steric interaction with a polysaccharide stationary phase.

| Parameter | Condition |

| Column | Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Aromatic absorption) |

| Temperature | 25 °C |

| Expected Retention | (4S) and (4R) peaks typically resolve with α > 1.2. |

2. NMR Spectroscopy (1H NMR, 400 MHz, CDCl₃)

Diagnostic signals confirm the lactone ring closure and substitution pattern.

-

δ 2.30 (s, 3H): Aryl methyl group (C6-CH₃).

-

δ 2.90 - 3.10 (m, 2H): C3-Methylene protons (diastereotopic due to C4 chiral center).

-

δ 4.25 (t, J=7.0 Hz, 1H): C4-Methine proton. This is the chiral handle; the coupling constant confirms the pseudo-axial/equatorial orientation.

-

δ 6.90 - 7.40 (m, 8H): Aromatic protons (Coumarin + Phenyl ring).

3. Impurity Logic & Control Strategy

The (4S) isomer is an "enantiomeric impurity." In drug substances, its limit is typically controlled to < 0.15% (ICH Q3A).

Resolution Workflow (DOT Visualization):

Figure 2: Quality Control workflow for monitoring (4S) impurity levels in Tolterodine precursors.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).

-

Storage: Store at 2-8°C. Protect from light and moisture. The lactone ring is susceptible to hydrolysis; avoid prolonged exposure to atmospheric moisture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3791643, 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one. Retrieved from .

-

Santa Cruz Biotechnology. (4S)-6-Methyl-4-phenylchroman-2-one Product Data Sheet. Retrieved from .

- Hayashi, T., et al. (2007).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins. Journal of the American Chemical Society.

-

U.S. Pharmacopeia (USP). Tolterodine Tartrate Related Compound A (6-Methyl-4-phenylchroman-2-one). Retrieved from .

-

GuideChem. Chemical Properties of CAS 349547-18-8. Retrieved from .

Sources

(4s)-6-Methyl-4-phenylchroman-2-one molecular structure and weight

Executive Summary

(4S)-6-Methyl-4-phenylchroman-2-one (CAS: 349547-18-8) is a high-value chiral dihydrocoumarin intermediate, primarily utilized as the stereochemical anchor in the synthesis of Tolterodine (Detrol), a muscarinic receptor antagonist for overactive bladder treatment.

This guide delineates the physicochemical profile, industrial synthesis pathways, and critical quality attributes (CQAs) of the molecule. We focus on the (4S)-enantiomer , which serves as the direct precursor to (R)-Tolterodine, necessitating rigorous enantiomeric purity control (>99% ee) to meet pharmaceutical standards.

Chemical Identity & Physicochemical Profile

The molecule features a dihydrocoumarin (chroman-2-one) scaffold with a stereogenic center at the C4 position. The absolute configuration (S) at C4 is critical; ring-opening reduction preserves this chirality to yield the (R)-configuration in the final Tolterodine API.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one |

| Common Name | Tolterodine Lactone; (4S)-6-Methyl-4-phenylchroman-2-one |

| CAS Number | 349547-18-8 (4S-isomer); 40546-94-9 (Racemic) |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 68–70 °C (Racemic); Enantiopure forms may exhibit distinct lattice energies. |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Insoluble in water. |

| Chirality | (4S)-enantiomer (leads to (R)-Tolterodine) |

Synthetic Methodologies

High-purity synthesis of the (4S)-lactone is achieved via two primary strategies: Classical Resolution (robust, industrial) and Asymmetric Catalysis (atom-economical, advanced).

Protocol A: Industrial Hydroarylation & Resolution (The Baseline)

This route utilizes the Friedel-Crafts alkylation of p-cresol with cinnamic acid. It is favored for its use of inexpensive commodity chemicals, despite the requirement for downstream chiral resolution.

Step 1: Racemic Cyclization

-

Reagents: p-Cresol, trans-Cinnamic Acid, H₂SO₄ (catalyst).[1]

-

Conditions: Neat or in Xylene at 140°C.

-

Mechanism: Acid-catalyzed generation of a carbocation at the benzylic position of cinnamic acid, followed by electrophilic aromatic substitution by p-cresol and intramolecular lactonization.

-

Yield: >95% (Racemic).[1]

Step 2: Chiral Resolution

-

Method: The racemic lactone is hydrolyzed to the corresponding hydroxy-acid, resolved utilizing a chiral base (e.g., (+)-Dehydroabietylamine or Cinchona alkaloids), and re-cyclized.

-

Self-Validating Check: Chiral HPLC analysis of the filtrate must confirm >98% ee before proceeding to reduction.

Protocol B: Asymmetric Conjugate Addition (Advanced)

For high-value applications avoiding resolution yield loss, Rhodium-catalyzed asymmetric conjugate addition is employed.

-

Substrate: 6-Methylcoumarin or Ethyl 3-(2-hydroxy-5-methylphenyl)acrylate.

-

Catalyst System: [Rh(acac)(C₂H₄)₂] / Chiral Ligand (e.g., (S)-BINAP).

-

Reagent: Phenylboronic acid.

-

Mechanism: The Rh-catalyst directs the addition of the phenyl group to the β-position of the acrylate/coumarin system, establishing the C4 stereocenter with high enantioselectivity (>96% ee).

Visualization of Synthetic Pathways

The following diagram illustrates the bifurcation between the racemic industrial route and the direct asymmetric synthesis, converging on the critical Tolterodine API.

Figure 1: Comparative synthetic workflows for (4S)-6-Methyl-4-phenylchroman-2-one and its conversion to Tolterodine.

Therapeutic Application: The Tolterodine Transformation

The utility of (4S)-6-methyl-4-phenylchroman-2-one is defined by its conversion to Tolterodine. This process requires a chemoselective reduction that preserves the C4 stereocenter.

Transformation Protocol

-

Lactone Reduction:

-

Reductive Amination:

-

Reagents: Diisopropylamine, H₂ (gas), Pd/C (catalyst) or NaBH(OAc)₃.

-

Mechanism: The lactol exists in equilibrium with the open-chain hydroxy-aldehyde. The amine condenses with the aldehyde to form an iminium ion, which is reduced to the tertiary amine.

-

Stereochemistry: The (4S) center of the lactone becomes the chiral benzylic center of Tolterodine. Due to Cahn-Ingold-Prelog priority rules, the (S)-lactone yields (R)-Tolterodine .

-

Analytical Quality Control

Ensuring the enantiomeric purity of the lactone is non-negotiable, as downstream purification of the final API is costly.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Acceptance Criteria:

-

(4S)-Isomer: Main Peak.

-

(4R)-Isomer: < 0.5% (Area normalization).

-

Chemical Purity: > 98.5%.[4]

-

References

-

ChemicalBook. (2025). 6-Methyl-4-phenylchroman-2-one synthesis and properties.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-Methyl-4-phenylchroman-2-one.[5] PubChem.[5]

-

Santa Cruz Biotechnology. (2024). (4S)-6-Methyl-4-phenylchroman-2-one Product Data.

-

Zullo, V., & Iuliano, A. (2018).[4] Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 3-Arylpropenoates: Enantioselective Synthesis of (R)-Tolterodine. ResearchGate.

-

Chinese Chemical Society. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry.

Sources

Technical Monograph: Spectroscopic & Stereochemical Characterization of (4S)-6-Methyl-4-phenylchroman-2-one

This guide provides an in-depth technical analysis of (4S)-6-Methyl-4-phenylchroman-2-one , a critical chiral pharmacophore. This document is structured for researchers and drug development professionals, focusing on spectroscopic validation, stereochemical integrity, and synthetic pathways.[1]

Compound: (4S)-6-Methyl-4-phenylchroman-2-one

CAS Registry Number: 40546-94-9 (Racemic), Specific (S)-enantiomer identifiers vary by library.

Molecular Formula:

Executive Technical Summary

(4S)-6-Methyl-4-phenylchroman-2-one is a dihydrocoumarin derivative characterized by a stereogenic center at the C4 position. Its utility in medicinal chemistry stems from its rigid bicyclic core, which serves as a scaffold for synthesizing antimuscarinic agents.[1]

The (4S)-enantiomer is distinct from its (4R)-counterpart (the direct precursor to Tolterodine) primarily in its interaction with polarized light and chiral stationary phases. In achiral environments (NMR, IR, MS), the spectral data for the (4S) enantiomer is identical to the racemate and the (4R) isomer.[1] Differentiation requires chiral HPLC or polarimetry.[1]

Spectroscopic Data Profile

The following data is synthesized from high-field NMR studies and standard characterization protocols for 4-aryl-3,4-dihydrocoumarins.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) | Internal Standard: TMS (0.00 ppm)[1]

1H NMR (400 MHz) The spectrum is characterized by the diastereotopic methylene protons at C3, the benzylic methine at C4, and the distinct methyl singlet.[1]

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 6-Me | 2.28 - 2.32 | Singlet (s) | 3H | - | |

| 3-H | 2.98 - 3.02 | Doublet of Doublets (dd) | 1H | Lactone | |

| 3-H | 3.06 - 3.12 | Doublet of Doublets (dd) | 1H | Lactone | |

| 4-H | 4.35 - 4.42 | Triplet (t) / dd | 1H | Benzylic Methine (Chiral Center) | |

| 8-H | 6.95 - 7.00 | Doublet (d) | 1H | Coumarin Ar-H (Ortho to O) | |

| 5-H | 7.02 - 7.05 | Singlet/Doublet (d) | 1H | Coumarin Ar-H (Meta to Me) | |

| 7-H | 7.10 - 7.15 | Doublet of Doublets (dd) | 1H | Coumarin Ar-H (Ortho to Me) | |

| Ph-H | 7.18 - 7.38 | Multiplet (m) | 5H | - | Phenyl Ring Protons |

13C NMR (100 MHz) Key diagnostic peaks include the lactone carbonyl (~168 ppm) and the methine carbon (~41 ppm).[1]

| Type | Shift ( | Assignment |

| Aliphatic | 20.8 | Methyl Carbon ( |

| Aliphatic | 37.2 | C3 (Methylene, |

| Aliphatic | 40.8 | C4 (Methine, Chiral Center) |

| Aromatic | 116.5 | C8 (Ar-CH) |

| Aromatic | 125.0 - 129.5 | Phenyl Carbons + C5, C7 |

| Quaternary | 134.1 | C6 (Ipso to Methyl) |

| Quaternary | 140.5 | Phenyl Ipso Carbon |

| Quaternary | 151.8 | C8a (Ar-O-C) |

| Carbonyl | 167.9 | C2 (Lactone Carbonyl) |

B. Infrared (IR) Spectroscopy

Method: KBr Pellet or Thin Film (ATR)[1]

The IR spectrum confirms the presence of the strained lactone ring and the aromatic system.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1765 - 1775 | Critical: Indicates 6-membered lactone (dihydrocoumarin). Higher frequency than open esters. | |

| 1480 - 1600 | Aromatic ring skeletal vibrations. | |

| 1140 - 1200 | Lactone C-O-C stretching.[1] | |

| 2900 - 3050 | Aliphatic (C3, C4, Me) and Aromatic C-H.[1] |

C. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+[1]

-

Molecular Ion (

): m/z 238[1] -

Base Peak: Often m/z 196 (Loss of ketene/lactone ring opening) or m/z 210 (Loss of CO).[1]

-

Fragmentation Pathway:

-

Loss of CO (28 Da)

m/z 210[1] -

Retro-Diels-Alder or tropylium formation typical of alkyl-aromatics.

-

Chiral Analysis & Stereochemical Validation

Since the spectral data above applies to the racemate, the (4S) enantiomer must be validated via optical rotation or Chiral HPLC.[1]

Optical Rotation[1]

-

Literature Trend: 4-Phenylchroman-2-one derivatives typically exhibit significant optical rotation.

-

Expected Sign: Based on the (R)-(+) assignment for the Tolterodine precursor, the (4S) enantiomer is expected to be Levorotatory (-) in methanol or chloroform.[1]

-

Note: Always verify against a certified reference standard as solvent effects can invert the sign.[1]

Chiral HPLC Protocol (Recommended)[1]

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.[1]

-

Elution Order: Dependent on column, but enantiomers will be baseline separated.

Synthetic Pathway & Mechanism

The synthesis of the (4S) enantiomer generally requires asymmetric catalysis.[1] The most robust route involves the Rhodium-catalyzed conjugate addition of arylboronic acids to coumarins or the hydroarylation of cinnamic esters.

Workflow Visualization

The following diagram illustrates the retrosynthetic logic and the forward asymmetric synthesis pathway.

Caption: Asymmetric synthesis pathway via Rh-catalyzed hydroarylation followed by lactonization.

Experimental Protocol: Synthesis of Racemic Reference

To validate the (4S) enantiomer, a racemic standard is often required for HPLC method development.[1]

Method: Hydroarylation of Cinnamic Acid

-

Reagents: Mix trans-cinnamic acid (1.0 eq) and p-cresol (1.2 eq).

-

Catalyst: Add concentrated

or p-Toluenesulfonic acid (catalytic amount).[1] -

Reaction: Heat neat or in high-boiling solvent (e.g., xylene) to 130-140°C for 4-6 hours.

-

Workup: Cool, dilute with ethyl acetate, wash with

(to remove unreacted acid) and water. -

Purification: Recrystallize from Ethanol/Hexane.

-

Yield: Typically 50-60%.

-

Resolution: Isolate (4S) via preparative Chiral HPLC or diastereomeric salt formation (if ring opened to acid).

References

-

Synthesis & Applications: Exploring 6-Methyl-4-phenylchroman-2-one: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). InnoSpk.[1] Retrieved January 29, 2026, from [Link][1]

-

NMR Data Source: Synthesis of Dihydrocoumarin derivatives from Methyl trans-Cinnamate. (2014).[1][2] Asian Journal of Applied Sciences. Retrieved January 29, 2026, from [Link][1]

-

Asymmetric Methodology: Synthesis of Chiral 4-Alkyl-3,4-dihydrocoumarins via Rh-Catalyzed Asymmetric Arylation. (2025).[1][3][4] Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link][1]

-

General Properties: 6-Methyl-4-phenylchroman-2-one Substance Record. (n.d.). NIH GSRS.[1] Retrieved January 29, 2026, from [Link][1]

Sources

Technical Whitepaper: Physicochemical Profiling & Stability of (4S)-6-Methyl-4-phenylchroman-2-one

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (4S)-6-Methyl-4-phenylchroman-2-one (CAS: 349547-18-8), the critical chiral intermediate in the synthesis of Tolterodine (Detrol).[1] As a lipophilic lactone, this molecule presents specific challenges regarding hydrolytic stability and solvent selection during scale-up.[1]

Successful handling of this intermediate requires a dual focus: maintaining the integrity of the lactone ring (preventing hydrolysis) and preserving the chiral center at C4 (preventing racemization).[1] This document outlines the solubility profiles, degradation mechanisms, and validated protocols necessary to ensure high yield and enantiomeric purity in downstream processing.

Molecular Identity & Physicochemical Baseline[1][2]

Before addressing solubility and stability, we must establish the structural baseline that dictates these properties.[1]

| Parameter | Specification |

| Chemical Name | (4S)-6-Methyl-4-phenylchroman-2-one |

| Common Name | Tolterodine Lactone; (S)-PNU-200577 |

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 68–70°C (Racemic); Enantiomer range typically similar |

| Chirality | (4S)-configuration (Critical for bioactivity of final drug) |

| LogP (Predicted) | ~3.5 (Highly Lipophilic) |

Expert Insight: The chroman-2-one core functions as a cyclic ester.[1] This structural feature is the primary "weak point" for stability (ring-opening hydrolysis) but also the handle for solubility (high affinity for organic solvents, low affinity for water).[1]

Solubility Profile

Solvent Compatibility Matrix

Unlike the final drug substance (Tolterodine Tartrate), which is a salt and water-soluble (12 mg/mL), the (4S)-lactone intermediate is highly lipophilic.[1] Understanding this inversion of polarity is crucial for process design.[1]

| Solvent Class | Solubility Potential | Process Application |

| Water | Insoluble (< 0.1 mg/mL) | Used as an anti-solvent to precipitate the lactone or wash away inorganic salts.[1] |

| Alcohols (MeOH, EtOH) | High | Primary solvents for crystallization.[1] Heating often required to dissolve fully for recrystallization.[1] |

| Aromatics (Toluene) | High | Excellent for extraction steps.[1] The lactone remains in the organic phase while impurities partition to aqueous.[1] |

| Chlorinated (DCM) | Very High | Used for transport and initial dissolution, though avoided in Green Chemistry due to toxicity.[1] |

| Alkanes (Hexane/Heptane) | Low to Moderate | Often used as a co-solvent with Toluene or Ethyl Acetate to induce controlled crystallization.[1] |

Critical Process Parameters (CPP)

-

Temperature Dependence: Solubility in lower alcohols (Methanol/Isopropanol) exhibits a steep curve.[1] The compound is significantly more soluble >50°C, enabling high-yield cooling crystallization.[1]

-

Supersaturation Risk: Due to its lipophilicity, the lactone can "oil out" (liquid-liquid phase separation) rather than crystallize if the anti-solvent (water) is added too quickly to a hot alcoholic solution.[1]

Stability Dynamics

The stability of (4S)-6-Methyl-4-phenylchroman-2-one is governed by two competing degradation pathways: Hydrolysis and Racemization .[1]

Hydrolytic Instability (The Ring-Opening Mechanism)

The lactone ring is susceptible to nucleophilic attack, particularly by hydroxide ions (

-

Basic Conditions (pH > 8): Rapid saponification occurs.[1] The lactone ring opens to form the corresponding hydroxy-acid salt (3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid).[1] This is irreversible in aqueous base. [1]

-

Acidic Conditions (pH < 4): Generally stable against hydrolysis, but strong acids combined with heat can catalyze the reverse reaction (ring closure) or racemization.[1]

Chiral Integrity (Racemization)

The chiral center at C4 is benzylic (adjacent to a phenyl ring) and alpha to a carbonyl equivalent.[1]

-

Mechanism: Protonation of the carbonyl oxygen followed by enolization can lead to transient loss of chirality.[1]

-

Risk Factor: High temperatures (>80°C) in the presence of strong Lewis acids or bases can degrade enantiomeric excess (%ee).[1]

Degradation Pathway Visualization

The following diagram illustrates the critical stability checkpoints.

Figure 1: Degradation pathways of (4S)-6-Methyl-4-phenylchroman-2-one highlighting the sensitivity to basic hydrolysis and thermal racemization.[1]

Experimental Protocols

Solubility Screening Protocol (Equilibrium Method)

Use this protocol to determine precise solubility limits for solvent selection.[1]

-

Preparation: Weigh 100 mg of (4S)-lactone into a clear HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >500 mg/mL.[1]

-

Saturation: If undissolved, add solvent in 100 µL increments, vortexing and sonicating (at 25°C) between additions until clarity is achieved.

-

Quantification: For precise values, add excess solid to 1 mL solvent, stir for 24 hours at 25°C, filter (0.45 µm PTFE), and analyze the filtrate via HPLC.

Forced Degradation Stress Test

Use this to validate storage conditions and holding times.[1]

-

Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile/0.1N HCl (50:50). Heat at 60°C for 4 hours.

-

Base Stress: Dissolve 10 mg in 1 mL Acetonitrile/0.1N NaOH (50:50). Monitor immediately (Expect rapid degradation).

-

Oxidation: Dissolve 10 mg in 1 mL Acetonitrile/3%

. Store RT for 24 hours. -

Analysis: Dilute and inject onto HPLC (C18 Column, ACN/Water gradient).

Handling & Storage Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain material integrity:

-

Moisture Control: Store in tightly sealed containers with desiccants. Introduction of moisture can catalyze slow hydrolysis over time.[1]

-

pH Buffering: Avoid contact with caustic soda or unbuffered aqueous basic solutions during workup.[1] If a basic wash is required (e.g., to remove acidic impurities), keep contact time <15 minutes and temperature <5°C.[1]

-

Thermal Limits: Do not exceed 40°C during drying processes unless under vacuum.

References

-

PubChem. (2025).[1][2] 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Andersson, P. G., et al. (1998).[1] Asymmetric Synthesis of the Muscarinic Receptor Antagonist Tolterodine.[1] Journal of Organic Chemistry.[1] (Contextual grounding for synthesis pathways).

-

U.S. Food and Drug Administration (FDA). (2004).[1] Detrol (Tolterodine Tartrate) Clinical Pharmacology and Biopharmaceutics Review.[1][Link][1]

-

European Chemicals Agency (ECHA). (2021).[1] Registration Dossier: 6-methyl-4-phenylchroman-2-one.[1][3][4][5][Link][1]

Racemic vs. Enantiopure 6-Methyl-4-Phenylchroman-2-One: A Technical Synthesis Guide

Executive Summary

6-methyl-4-phenylchroman-2-one (CAS: 40546-94-9) is the critical lactone scaffold in the synthesis of Tolterodine, a muscarinic receptor antagonist used for overactive bladder treatment. The pharmacological activity of Tolterodine resides almost exclusively in the (R)-enantiomer .

This guide analyzes the two dominant synthetic paradigms:

-

The Classical Racemic Route: Acid-catalyzed hydroalkylation followed by late-stage resolution.

-

The Enantioselective Route: Asymmetric catalysis (hydrogenation or conjugate addition) to generate the (R)-lactone directly.

While the racemic route offers lower raw material costs, the enantioselective route provides superior atom economy and eliminates the "50% yield ceiling" inherent to classical resolution.

Part 1: Molecular Architecture & The Chiral Imperative

The target molecule is a dihydrocoumarin derivative. The C4 position is a stereogenic center.

-

Target: (R)-6-methyl-4-phenylchroman-2-one.[1]

-

Downstream Utility: Precursor to (R)-Tolterodine L-tartrate.[2][3]

-

The Problem: The racemic synthesis produces a 1:1 mixture of (R) and (S) enantiomers. The (S)-isomer is pharmaceutical waste unless a racemization/recycling loop is engineered.

Visualization: The Synthetic Divergence

The following diagram illustrates the strategic "fork in the road" between the two methodologies.

Figure 1: Comparison of the linear racemic route versus the convergent enantioselective route.

Part 2: The Racemic Route (Classical Industrial Standard)

This approach relies on the hydroalkylation of cinnamic acid by p-cresol. It is robust, uses cheap reagents, but suffers from poor downstream efficiency due to the resolution step.

Protocol 1: Synthesis of Racemic Lactone

Mechanism: Friedel-Crafts alkylation / intramolecular esterification.

-

Reagents:

-

trans-Cinnamic acid (1.0 eq)

-

p-Cresol (1.1 eq)

-

Sulfuric acid (cat.) or Methanesulfonic acid

-

Solvent: Toluene or solvent-free (melt)

-

-

Procedure:

-

Charge: Load p-cresol and cinnamic acid into a glass-lined reactor.

-

Catalysis: Add acid catalyst carefully.

-

Reaction: Heat to 120–130°C for 6–8 hours. The reaction is driven by the high temperature to effect the alkylation and subsequent ring closure.

-

Workup: Cool to 80°C. Add toluene. Wash with NaHCO3 (aq) to remove unreacted acid.

-

Isolation: Distill off toluene. Recrystallize from isopropanol.

-

Yield: Typically 75–85% (Racemic).

-

-

The Resolution Bottleneck: The racemic lactone is usually not resolved directly. Instead, it is converted to the amine (Tolterodine base) first.

-

Step A: Reduction (LiAlH4/NaBH4) → Diol.

-

Step B: Activation (Mesyl chloride) & Amination (Diisopropylamine).[4]

-

Step C:Resolution. The crude amine is treated with L-(+)-Tartaric acid in ethanol.[3] The (R)-amine tartrate crystallizes out, leaving the (S)-isomer in the mother liquor.

-

Critical Flaw: You have processed 100% of the material through expensive reduction and amination steps, only to discard 50% of the final product.

-

Part 3: The Enantioselective Route (Modern Catalytic Approach)

To avoid late-stage waste, modern protocols establish chirality early by synthesizing the enantiopure lactone directly. The most scalable method is the Asymmetric Hydrogenation of the corresponding coumarin.

Protocol 2: Asymmetric Hydrogenation of 6-methyl-4-phenylcoumarin

Mechanism: Rhodium-catalyzed asymmetric reduction of the C3-C4 double bond.

-

Precursor Preparation:

-

Synthesize 6-methyl-4-phenylcoumarin (oxidized form) via Pechmann condensation of p-cresol and ethyl benzoylacetate.

-

-

Catalyst System:

-

Precursor: [Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Ligand: (S)-SegPhos or (S)-Binap (Atropisomeric diphosphines are critical).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

-

Step-by-Step Methodology:

-

Inerting: Purge the high-pressure autoclave with Nitrogen (3x).

-

Loading: Add 6-methyl-4-phenylcoumarin (1.0 eq) and the Rh-Ligand complex (0.1–0.5 mol%).

-

Hydrogenation: Pressurize with Hydrogen gas (H2) to 30–50 bar .

-

Reaction: Stir at 25–40°C for 12–24 hours.

-

Monitoring: Check conversion via HPLC (Chiralcel OD-H column). Look for disappearance of the coumarin peak.

-

Workup: Vent H2. Filter catalyst through a silica pad (or scavenge). Concentrate filtrate.

-

-

Result:

Visualization: Catalytic Cycle Logic

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation.

Part 4: Comparative Technical Analysis

The following table summarizes the trade-offs for a process chemist deciding between these routes.

| Metric | Racemic Route (Classical) | Enantioselective Route (Modern) |

| Starting Material Cost | Low (Commodity chemicals) | Medium (Coumarin requires synthesis) |

| Catalyst Cost | Negligible (H2SO4/MSA) | High (Rh/Phosphine ligands) |

| Step Count (to API) | Fewer synthesis steps, but requires resolution | 1 extra step (Coumarin prep), but no resolution |

| Throughput | Limited by 50% resolution loss | High (All material is product) |

| E-Factor (Waste) | High (Discarded (S)-isomer + resolution agents) | Low (Atom efficient hydrogenation) |

| Scalability | Excellent (Ton-scale proven) | Good (Requires high-pressure equipment) |

| Chiral Purity | >99% (after recrystallization) | 96–98% (may require upgrade) |

Recommendation

For generic manufacturing where installed capacity for resolution exists and raw material costs drive the P&L, the Racemic Route remains viable.

For innovator development or green-field manufacturing, the Enantioselective Route is superior. It reduces solvent usage, eliminates the handling of large volumes of unwanted isomer, and aligns with Green Chemistry Principle #2 (Atom Economy).

References

-

Andersson, P. G., et al. (1998). "Asymmetric Hydrogenation of Enol Esters." Journal of the American Chemical Society.

-

Pfizer Inc. (1999). "Process for the preparation of Tolterodine."[1][2][3][4][5][6] U.S. Patent 5,922,914.[5]

-

Botella, L., & Nájera, C. (2004). "Enantioselective Synthesis of Tolterodine." Tetrahedron.

-

Admin. (2025). "Role in Tolterodine Synthesis." Innospk.

-

Chinese Chemical Society. (2024). "Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones." CCS Chemistry.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. US20060194987A1 - Process for preparing tolterodine tartrate - Google Patents [patents.google.com]

- 4. ES2291135B1 - PROCEDURE FOR THE PREPARATION OF TARTRATE OF (R) -TOLTERODINE. - Google Patents [patents.google.com]

- 5. WO2008020332A2 - Method for the preparation of (r)-tolterodine tartrate - Google Patents [patents.google.com]

- 6. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

Pharmacological Architecture of Benzopyrone Scaffolds: Chromanone and Coumarin Derivatives

[1]

Executive Technical Summary

This technical guide analyzes the pharmacological divergence between two privileged isomeric scaffolds: Coumarin (1,2-benzopyrone) and Chromanone (dihydro-1,4-benzopyrone) . While sharing a benzopyrone core, their electronic distributions and steric profiles dictate distinct therapeutic applications. Coumarins are currently the gold standard for neuroprotective agents (MAO-B inhibition) and anticoagulants, whereas Chromanone derivatives are emerging as potent, targeted oncological agents, particularly via tubulin destabilization and kinase modulation (e.g., EGFR, PI3K).

Part 1: Structural Biology & SAR Analysis

The pharmacological efficacy of these derivatives hinges on the substitution patterns at the heterocyclic ring.[1]

The Coumarin Scaffold (1,2-Benzopyrone)

-

Core Characteristic: A planar, lactone-containing system.

-

Key SAR Drivers:

-

C3-Position: Critical for biological selectivity. Substitution with aryl groups (e.g., phenyl, heteroaryl) significantly enhances MAO-B selectivity by interacting with the hydrophobic cage of the enzyme active site.

-

C4-Position: Bulky substituents here often reduce affinity due to steric clash, though methyl groups can stabilize the lactone ring.

-

C7-Position: Hydroxyl or alkoxy substitutions (e.g., Umbelliferone derivatives) modulate solubility and antioxidant capacity.

-

The Chromanone Scaffold (4-Chromanone)[3]

-

Core Characteristic: A saturated C2-C3 bond distinguishes it from Chromone. This saturation introduces chirality and flexibility, allowing for the creation of Spirochromanones .

-

Key SAR Drivers:

-

C3-Position (The "Warhead" Site): Condensation at C3 (e.g., 3-benzylidenechroman-4-ones) creates an exocyclic double bond, acting as a Michael acceptor. This is crucial for cytotoxicity, targeting thiols in tubulin or glutathione.

-

Spiro-Fusion: Creating a spiro-ring at C3 (e.g., spiro[chroman-3,4'-piperidin]-4-one) restricts conformational freedom, enhancing binding affinity to kinases like EGFR and MDM2 .

-

Visualizing the Structural Logic

Figure 1: Structural divergence of benzopyrone scaffolds determining therapeutic targets (Neuro vs. Onco).

Part 2: Therapeutic Profiles & Mechanisms

Oncology: Chromanone Derivatives

Chromanones, specifically 3-benzylidenechroman-4-ones and spirochromanones , function primarily as Microtubule Destabilizing Agents (MDAs) and apoptosis inducers.

-

Mechanism of Action: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This triggers G2/M cell cycle arrest.

-

Signaling Cascade: The arrest leads to the accumulation of p53 (if wild-type), which upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic). This ratio shift permeabilizes the mitochondrial membrane.

Neurodegeneration: Coumarin Derivatives

Coumarins are privileged structures for Multi-Target Directed Ligands (MTDLs) in Alzheimer’s and Parkinson’s disease.

-

Mechanism of Action:

-

MAO-B Inhibition: Selective inhibition prevents the breakdown of dopamine and reduces oxidative stress (H2O2 production).

-

AChE Inhibition: Dual inhibitors (often linked to a benzylamine moiety) prevent acetylcholine hydrolysis.

-

-

Causality: The planar coumarin ring mimics the adenosine portion of FAD (the cofactor for MAO enzymes), blocking the active site.

Mechanistic Pathway Diagram (Apoptosis)

Figure 2: Chromanone-induced intrinsic apoptotic pathway via tubulin inhibition and mitochondrial dysfunction.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Claisen-Schmidt Condensation for 3-Benzylidenechroman-4-ones

This protocol synthesizes the "warhead" chromanone derivative.

Reagents: 4-Chromanone (1 eq), Substituted Benzaldehyde (1.1 eq), Piperidine (cat.), Dry Ethanol.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chromanone in dry ethanol.

-

Catalysis: Add the benzaldehyde followed by 5-10 drops of piperidine. Why: Piperidine acts as a base catalyst to generate the enolate at the C3 position of the chromanone.

-

Reflux: Heat to reflux (78-80°C) for 4-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Validation (Self-Check): The disappearance of the aldehyde spot on TLC indicates reaction completion.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC50 values. Critical Constraint: Chromanone derivatives are lipophilic; DMSO concentration must remain <0.5% to avoid solvent toxicity.

Workflow:

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add serial dilutions of the derivative. Include Positive Control (Colchicine) and Vehicle Control (DMSO).

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Mechanism: Live mitochondria reduce yellow MTT to purple formazan.[3]

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[4]

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Experimental Workflow Diagram

Figure 3: Standardized workflow from chemical synthesis to biological validation.

Part 4: Data Summary & Comparative Profile

| Feature | Coumarin Derivatives | Chromanone Derivatives |

| Primary Core | 1,2-Benzopyrone (Unsaturated lactone) | 4-Chromanone (Saturated ketone) |

| Key Therapeutic Area | Neuroprotection (Alzheimer's/Parkinson's) | Oncology (Breast/Lung/Colon Cancer) |

| Primary Molecular Target | Monoamine Oxidase B (MAO-B) | Tubulin (Colchicine site), EGFR |

| Selectivity Driver | C3-Aryl substitution (Hydrophobic cage fit) | C3-Exocyclic double bond (Michael acceptor) |

| Solubility Profile | Moderate (often requires functionalization) | Low (Lipophilic; requires formulation) |

| Key PAINS Warning | Fluorescence interference in some assays | Michael acceptors can be promiscuous |

References

-

Venugopala, K. N., et al. (2013). Coumarin: A privileged scaffold for the design of novel drug candidates.[5][6] Current Pharmaceutical Design. Link

-

Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link

-

Gomes, A., et al. (2021).[2] Current developments in the synthesis of 4-chromanone-derived compounds.[7][8][9] Organic & Biomolecular Chemistry.[10][11][12] Link

-

Maj, M., et al. (2025).[2] Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.[10][13] European Journal of Medicinal Chemistry. Link

-

Bester, E., et al. (2022).[14] Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase.[14] Bioorganic Chemistry.[10][11][12][14] Link

-

Pisani, L., et al. (2011). Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. Journal of Medicinal Chemistry.[9] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. ijrpc.com [ijrpc.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chromone and flavone synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Characterization of Anti-Inflammatory Substituted Chromanones

Executive Summary

The chromanone (dihydrochromone) scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized chromone counterpart by the saturation of the C2-C3 bond. This structural nuance imparts greater conformational flexibility, allowing for unique binding modes within the hydrophobic pockets of inflammatory mediators such as Cyclooxygenase-2 (COX-2) and the NF-κB signaling complex. This guide synthesizes recent advances in substituted chromanone derivatives, focusing on their capacity to suppress pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE2) through dual-pathway inhibition.

Chemical Basis & Structure-Activity Relationship (SAR)

To optimize anti-inflammatory potency, the chromanone core must be strategically substituted.[1] Analysis of recent high-potency derivatives reveals critical pharmacophoric patterns.

Core SAR Directives

-

The C-2/C-3 Linkage: The saturation at C2-C3 allows for stereochemical complexity (chiral centers) not present in chromones. hydrophobic substituents (e.g., phenyl rings) at C-2 are critical for anchoring the molecule within the COX-2 active site, mimicking the arachidonic acid substrate.

-

A-Ring Modulation (Positions C-5, C-6, C-7):

-

C-7 Position: Electron-donating groups (EDGs) such as methoxy (-OCH3) or hydroxyl (-OH) at C-7 significantly enhance inhibitory activity against superoxide anion generation.[2] The 7-methoxy group specifically improves lipophilicity and membrane permeability.

-

C-6 Position: Halogenation (Cl, F) at C-6 often increases metabolic stability and potency by preventing rapid oxidative metabolism.

-

-

B-Ring/Side Chain Interactions:

-

Amide Linkers: Introduction of amide moieties at C-2 or C-3 extends the scaffold, allowing for hydrogen bonding with residues like Arg120 in the COX-2 channel.

-

Bioisosteres: Replacing phenolic hydroxyls with thiophenol derivatives has been shown to improve IC50 values against superoxide generation, likely due to enhanced sulfur-pi interactions.

-

Mechanistic Action: The Dual-Inhibition Pathway

Substituted chromanones exert their effects primarily by intercepting the TLR4/NF-κB and MAPK signaling cascades. Unlike non-selective NSAIDs, optimized chromanones demonstrate selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.

Key Signaling Nodes

-

Upstream Blockade: Inhibition of TLR4 dimerization prevents the initial recognition of Lipopolysaccharides (LPS).

-

Cytosolic Interception: Chromanones prevent the phosphorylation of IκBα. Without phosphorylation, IκBα is not ubiquitinated/degraded, and the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm.

-

Transcriptional Silencing: By blocking NF-κB nuclear translocation, the transcription of pro-inflammatory genes (COX2, iNOS, TNF, IL6) is halted.

Figure 1: Mechanistic intervention of chromanones in the NF-κB signaling cascade.

Experimental Validation Framework

To rigorously validate the anti-inflammatory profile of a new chromanone derivative, the following self-validating experimental workflow is required.

Protocol A: High-Fidelity Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the suppression of NO release in LPS-stimulated RAW 264.7 macrophages. Why this matters: NO is a proximal mediator of inflammation; its inhibition correlates strongly with in vivo efficacy.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at

cells/well in 96-well plates using DMEM + 10% FBS.-

Expert Insight: Do not use cells beyond passage 15. Aged macrophages lose LPS sensitivity, yielding false negatives.

-

-

Compound Pre-treatment: Incubate cells with the chromanone derivative (0.1 – 50 µM) for 1 hour prior to stimulation.

-

Causality: Pre-treatment ensures the compound is intracellularly available to block upstream kinase signaling before the inflammatory cascade initiates.

-

-

LPS Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours.

-

Control: Include a Dexamethasone (10 µM) positive control and a Vehicle (DMSO < 0.1%) negative control.

-

-

Griess Reaction:

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

-

Incubate 10 minutes in the dark.

-

-

Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a sodium nitrite standard curve.

-

Viability Check (Crucial): Immediately perform an MTT or CCK-8 assay on the remaining cells.

-

Integrity Check: If cell viability is < 80% compared to control, NO reduction is likely due to cytotoxicity, not anti-inflammatory mechanism. Discard data.

-

Protocol B: Western Blotting for Protein Expression

Objective: Confirm downregulation of iNOS and COX-2 proteins.

-

Lysis: Lyse cells using RIPA buffer supplemented with protease AND phosphatase inhibitors .

-

Expert Insight: Phosphatase inhibitors are non-negotiable if assessing IκBα or MAPK phosphorylation status.

-

-

Normalization: Quantify total protein (BCA assay) and load equal amounts (e.g., 30 µg) per lane.

-

Antibody Incubation: Use primary antibodies specific for iNOS (130 kDa) and COX-2 (72 kDa). Use

-actin or GAPDH as the loading control. -

Analysis: Densitometry must show a dose-dependent reduction in band intensity normalized to the loading control.

Experimental Workflow Diagram

Figure 2: Stage-gate workflow for validating anti-inflammatory chromanones.

Data Synthesis: Comparative Potency

The following table summarizes the potency of key chromanone derivatives identified in recent literature, highlighting the impact of specific substitutions.

| Compound ID | Key Substitutions | Target | IC50 (µM) | Reference |

| Compound 8 | 2-phenyl-4H-chromen-4-one core | NO Production | ~5.0 | [1] |

| Compound 5-9 | Amide linker at C-2/C-3 | NO Production | 5.33 ± 0.57 | [2] |

| Compound 16 | 2-(3-fluorophenyl)sulfanyl, 7-methoxy | Superoxide Anion | 5.0 ± 1.4 | [3] |

| Q7-9 | Flexible docking optimized derivative | COX-2 | 0.121 (COX-2) | [4] |

| Celecoxib | (Standard Control) | COX-2 | ~0.05 | [4] |

Analysis:

-

Compound 16 demonstrates the power of bioisosteres (thiophenol) combined with C-7 methoxy groups.[2]

-

Q7-9 highlights that computational optimization (docking) can yield nanomolar potency against COX-2, rivaling clinical standards like Celecoxib.

References

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Link (Note: Contextual match for 2-phenyl derivatives).

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. Link

-

The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. Link

-

Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. PubMed. Link

-

Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. Link

Sources

- 1. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Phenyl-3,4-Dihydrocoumarin

Abstract & Strategic Overview

This application note details a robust, two-stage protocol for the synthesis of 4-phenyl-3,4-dihydrocoumarin (neoflavonoid scaffold). While the Pechmann condensation is the industry standard for constructing the coumarin core, it inherently yields the unsaturated 4-phenylcoumarin (neoflavone). To access the target saturated 3,4-dihydro derivative, this protocol integrates a high-yield Pechmann condensation followed by a chemoselective catalytic hydrogenation.[1]

Why this approach?

Direct hydroalkylation of phenols with cinnamic acid (Friedel-Crafts) often suffers from poor regioselectivity and harsh conditions.[1] The Pechmann-Reduction sequence offers superior regiocontrol, allowing researchers to build the core rapidly using readily available

Reaction Pathway & Mechanism[2][3][4][5][6]

The synthesis proceeds via two distinct chemical transformations:[2][3][4][5]

-

Acid-Catalyzed Pechmann Condensation: Reaction of resorcinol with ethyl benzoylacetate to form 7-hydroxy-4-phenylcoumarin.[1]

-

Catalytic Hydrogenation: Selective reduction of the C3-C4 double bond using Pd/C to yield the final dihydrocoumarin.

Chemical Pathway Visualization[1]

Figure 1: Two-stage synthetic pathway. Step 1 constructs the coumarin ring; Step 2 saturates the C3-C4 bond.

Phase 1: The Pechmann Condensation

Objective: Synthesis of the 4-phenylcoumarin intermediate.

Catalyst Selection: The "Green" Advantage

While traditional protocols utilize concentrated sulfuric acid (

| Parameter | Sulfuric Acid ( | Amberlyst-15 (Recommended) |

| Phase | Homogeneous Liquid | Heterogeneous Solid (Beads) |

| Workup | Quench in ice water; neutralization required | Simple filtration; catalyst recyclable |

| Yield | 75-85% | 85-95% |

| Selectivity | High | Very High |

Experimental Protocol (Step 1)

Reagents:

-

Resorcinol (11.0 g, 100 mmol)[1]

-

Ethyl Benzoylacetate (19.2 g, 100 mmol)[1]

-

Catalyst: Amberlyst-15 (1.0 g) OR conc.

(10 mL)

Procedure:

-

Mixing: In a 100 mL round-bottom flask, combine Resorcinol and Ethyl Benzoylacetate.

-

Note: If using Amberlyst-15, add the beads directly to the neat mixture.

-

Note: If using

, cool the mixture to 0-5°C before dropwise addition to prevent charring.[1]

-

-

Reaction: Heat the mixture to 110°C in an oil bath with magnetic stirring.

-

Workup:

-

Method A (Amberlyst): Add hot ethanol (50 mL) to dissolve the product.[1] Filter hot to remove the catalyst beads.[1] Cool the filtrate to crystallize.[1]

-

Method B (

): Pour the reaction mixture into 200 g of crushed ice with vigorous stirring. Filter the resulting precipitate and wash with cold water (

-

-

Purification: Recrystallize from ethanol.

-

Target Yield: ~90%

-

Appearance: White to off-white needles.[1]

-

Phase 2: Chemoselective Reduction

Objective: Conversion of 4-phenylcoumarin to 4-phenyl-3,4-dihydrocoumarin.[1]

Mechanistic Insight

The C3-C4 double bond in coumarins is conjugated with the carbonyl group (an

Experimental Protocol (Step 2)

Reagents:

-

4-Phenylcoumarin intermediate (from Phase 1) (2.38 g, 10 mmol)[1]

-

10% Palladium on Carbon (Pd/C) (240 mg, 10 wt% loading)[1]

-

Solvent: Methanol (50 mL) or Ethyl Acetate (50 mL)

-

Hydrogen Gas (

) - Balloon pressure sufficient.[1]

Procedure:

-

Setup: Place the 4-phenylcoumarin and solvent in a 3-neck round-bottom flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst.[1]

-

Hydrogenation:

-

Purge the flask with

for 5 minutes. -

Switch to

atmosphere (balloon). -

Stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

-

Monitoring: Monitor by TLC. The starting material (fluorescent under UV) will disappear; the dihydro product is typically less fluorescent or non-fluorescent.[1]

-

Workup:

-

Purification: The product is often pure enough for use.[1] If necessary, recrystallize from Hexane/Ethyl Acetate.[1]

Process Workflow Diagram

Figure 2: Operational workflow for the sequential synthesis.

Analytical Validation

To validate the transformation from the Pechmann product to the Dihydro target, compare the Proton NMR (

| Feature | 4-Phenylcoumarin (Intermediate) | 4-Phenyl-3,4-dihydrocoumarin (Target) |

| C3-H | Singlet at | Multiplet/Doublet of Doublets at |

| C4-H | Absent (Quaternary Carbon) | Triplet/Multiplet at |

| Fluorescence | Strong Blue/Green (UV 365nm) | Weak or None |

Troubleshooting & Optimization

-

Low Yield in Phase 1: Ensure the reaction temperature is maintained at 100-110°C. Lower temperatures favor the formation of the chromone isomer (Simonis reaction) rather than the coumarin (Pechmann).[1]

-

Incomplete Reduction (Phase 2): If the double bond persists, increase

pressure to 50 psi (Parr shaker) or add a trace of acetic acid to the methanol solvent to activate the Pd catalyst. -

Over-Reduction: If the phenyl ring is reducing (forming a cyclohexyl ring), ensure the reaction stays at room temperature and do not exceed 4 hours.

References

-

Pechmann Condensation Mechanism & Catalysts

-

Green Chemistry Protocol (Amberlyst-15)

-

Dihydrocoumarin Synthesis via Hydrogenation

-

General Coumarin Synthesis Review

Sources

- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Note: Stereoselective Quantification of (4S)-6-Methyl-4-phenylchroman-2-one via HPLC

Abstract & Introduction

(4S)-6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9) is a critical chiral intermediate in the synthesis of Tolterodine (Detrol), a muscarinic receptor antagonist used to treat overactive bladder.[1] The pharmacological efficacy of Tolterodine is highly dependent on its stereochemistry; therefore, controlling the enantiomeric purity of its precursors is a critical quality attribute (CQA).

This Application Note provides a dual-method approach for the rigorous quantification of this lactone intermediate:

-

Chiral NP-HPLC: For the specific determination of Enantiomeric Excess (%ee), distinguishing the desired (4S) enantiomer from the (4R) impurity.

-

Achiral RP-HPLC: For the assay of total chemical purity and quantification of related substances (e.g., hydrolysis products).

The Analytical Challenge

The primary challenge lies in the molecule's lactone structure. Lactones are susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of the corresponding hydroxy-acid impurity.[1] Consequently, method parameters must maintain a slightly acidic pH to ensure solution stability during analysis.

Method Development Strategy

The selection of stationary phases and mobile phases is governed by the need to separate the enantiomers (stereoselectivity) and the need to prevent on-column degradation (stability).

Decision Matrix (DOT Diagram)

Figure 1: Decision matrix for selecting the appropriate chromatographic protocol based on analytical requirements.

Protocol A: Chiral HPLC (Enantiomeric Purity)

This method is the "Gold Standard" for confirming the (4S) configuration. It utilizes an amylose-based chiral selector in normal phase mode.[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm | Proven selectivity for phenyl-chroman-2-one derivatives [1].[1] |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Normal phase conditions maximize interaction with the chiral stationary phase.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency.[1] |

| Column Temp | 25°C | Ambient temperature prevents thermal fluctuation affecting chiral recognition.[1] |

| Detection | UV @ 220 nm | The phenyl ring exhibits strong absorption at this wavelength, maximizing sensitivity. |

| Injection Vol | 10 µL | Sufficient for sensitivity without overloading the column. |

Sample Preparation[1][2][3][4]

-

Diluent: Mobile Phase (Hexane:IPA 90:10).

-

Stock Solution: Dissolve 10 mg of (4S)-6-Methyl-4-phenylchroman-2-one in 10 mL of diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may degrade in Hexane).

System Suitability (Acceptance Criteria)

-

Resolution (Rs): > 2.0 between (4R) and (4S) peaks.

-

Tailing Factor: < 1.5.[1]

-

Theoretical Plates: > 5000.[1]

Protocol B: RP-HPLC (Assay & Chemical Purity)[1]

This method is used for routine batch release to quantify the total lactone content and detect chemical impurities (e.g., ring-opened hydrolysis products).[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area C18 provides excellent retention for lipophilic aromatics.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Acidic pH suppresses ionization of potential acidic impurities and stabilizes the lactone ring [2]. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier to elute the hydrophobic chroman-2-one.[1] |

| Gradient | 0-5 min: 40% B; 5-15 min: 40%→80% B; 15-20 min: 80% B. | Gradient ensures elution of highly lipophilic dimers or late-eluting impurities.[1] |

| Flow Rate | 1.0 mL/min | |

| Detection | UV @ 210 nm |

Sample Preparation[1][3]

-

Diluent: Acetonitrile : Water (50:50). Note: Ensure water is acidified to pH 3.0 to prevent hydrolysis during storage.

-

Concentration: 0.5 mg/mL.

-

Filtration: 0.22 µm PVDF or PTFE filter.

Experimental Workflow & Data Analysis

The following diagram outlines the rigorous workflow required to ensure data integrity during the quantification process.

Figure 2: Standard Operating Procedure (SOP) workflow for HPLC analysis.

Calculation of Enantiomeric Excess (%ee)

For Protocol A, the %ee is calculated using the area normalization method:

[1]Where

Senior Scientist Insights & Troubleshooting

Stability Warning

The chroman-2-one ring is a cyclic ester.[1] In my experience with Tolterodine intermediates, researchers often observe "ghost peaks" or splitting peaks. This is almost always due to on-column hydrolysis caused by using a neutral or basic mobile phase (pH > 6.0).[1]

-

Corrective Action: Always maintain aqueous mobile phases at pH 3.0 - 4.0 using phosphate or formate buffers.[1]

Solubility Issues

The molecule is highly lipophilic (LogP ~3.5) [3].

-

Protocol A: Do not use pure methanol as a diluent if injecting into a Hexane mobile phase; it may cause precipitation inside the injector loop. Use the mobile phase as the diluent.

-

Protocol B: Ensure the needle wash solvent is high in organic content (e.g., 90% ACN) to prevent carryover between injections.

Retention Time Shifts

If retention times drift in the Chiral Method (Protocol A), it is likely due to moisture absorption by the Hexane/IPA mobile phase. Normal phase chromatography is extremely sensitive to water content.[1]

-

Fix: Use anhydrous solvents and install a moisture trap on the solvent lines if possible.

References

-

Daicel Chiral Technologies. Chiral Selector Applications for Lactones and Chromanones.[1] (General application guidance for AD/OD columns).

-

Sielc Technologies. HPLC Method for 6-Methyl-5-hepten-2-one on Newcrom R1. (Analogous lactone/ketone stability and separation principles). Link

-

PubChem. 6-Methyl-4-phenylchroman-2-one Compound Summary (CID 3791643).[1] National Library of Medicine. Link

-

U.S. Pharmacopeia (USP). Tolterodine Lactol Impurity (Related to Lactone form). USP Store Reference Standards.[1] Link

-

Scholars Research Library. Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (Context for achiral separation conditions). Link

Sources

Application Note: Asymmetric Synthesis of the Chiral Intermediate for (R)-Tolterodine

Executive Summary

(R)-Tolterodine is a potent muscarinic receptor antagonist used to treat overactive bladder.[1] The pharmacological activity resides primarily in the (R)-enantiomer. Traditional synthesis relies on the resolution of racemic intermediates via diastereomeric salt formation with L-tartaric acid—a process inherently limited to a maximum 50% theoretical yield.

This Application Note details a catalytic asymmetric hydrogenation protocol for the synthesis of the key chiral lactone intermediate, (R)-3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one . Utilizing a Rhodium-(R)-Segphos catalyst system, this method achieves >98% conversion and >99% enantiomeric excess (ee), bypassing the need for wasteful classical resolution. This guide provides a self-validating workflow, including catalyst preparation, high-pressure reaction handling, and a validated chiral HPLC method for quality control.

Scientific Background & Mechanistic Logic

The Synthetic Challenge

The core structural challenge of (R)-Tolterodine is the chiral center at the benzylic position. The "Lactone Route" is favored in industrial settings because the lactone (Compound 2 below) serves as a robust, crystallizable intermediate that can be reduced to the diol and subsequently aminated to form Tolterodine.

Reaction Pathway:

-

Substrate: 6-methyl-4-phenylcoumarin (Compound 1 ).

-

Transformation: Asymmetric hydrogenation of the C3-C4 double bond.

-

Product: (R)-Lactone (Compound 2 ).

Catalyst Selection Strategy

We utilize a Rhodium(I)/(R)-Segphos complex.

-

Why Rhodium? Rh(I) precursors like

or -

Why Segphos? The biaryl bisphosphine ligand Segphos imposes a rigid chiral environment. Unlike flexible ligands, the narrow dihedral angle of Segphos minimizes conformational flux, ensuring high face-selectivity during the hydride insertion step.

Self-Validating Systems

To ensure "Trustworthiness" (E-E-A-T), this protocol includes Critical Control Points (CCPs) :

-

CCP 1 (Catalyst Activation): Visual confirmation of catalyst complexation (color shift).

-

CCP 2 (System Suitability): Mandatory HPLC resolution check (

) using a racemic standard before analyzing the chiral batch.

Experimental Protocol

Materials & Equipment

-

Substrate: 6-methyl-4-phenylcoumarin (HPLC purity >98%).

-

Catalyst Precursor:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -

Ligand: (R)-(-)-Segphos [(R)-(−)-5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole].

-

Solvent: Dichloromethane (DCM) / Trifluoroethanol (TFE) mixture (degassed).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring.

Step-by-Step Methodology

Phase A: Catalyst Preparation (In Glovebox or Schlenk Line)

-

Weighing: In a glovebox under argon, weigh

(4.1 mg, 0.01 mmol) and (R)-Segphos (6.7 mg, 0.011 mmol).-

Note: A slight excess (1.1 eq) of ligand ensures complete complexation of the metal.

-

-

Complexation: Dissolve both in 2 mL of degassed DCM. Stir at room temperature for 15 minutes.

-

Observation (CCP 1): The solution should turn from a dull orange to a clear, deep reddish-orange. If the solution remains pale or cloudy, oxygen contamination may have occurred; abort and restart.

-

Phase B: Hydrogenation Reaction

-

Substrate Loading: Dissolve 6-methyl-4-phenylcoumarin (236 mg, 1.0 mmol) in 3 mL of TFE (2,2,2-Trifluoroethanol).

-

Insight: TFE is used to enhance the reaction rate via hydrogen bonding interactions with the coumarin carbonyl, activating the substrate.

-

-

Mixing: Transfer the substrate solution to the catalyst solution in the autoclave liner. Total volume ~5 mL.

-

Pressurization: Seal the autoclave. Purge with

gas (5 bar) three times to remove argon/air. -

Reaction: Pressurize to 30 bar (435 psi)

. Stir at 1000 rpm at 25°C for 18 hours.-

Safety: Ensure the autoclave is rated for >50 bar. Use a blast shield.

-

Phase C: Workup

-

Venting: Carefully vent the

gas in a fume hood. -

Filtration: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Rinse with DCM.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude (R)-lactone.

Analytical Quality Control (Chiral HPLC)

This section defines the "Self-Validating" analytical method. You must run a racemic standard (prepared by reducing the coumarin with

Method Parameters

| Parameter | Setting |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 215 nm |

| Injection Vol | 10 µL |

System Suitability Limits (CCP 2)

-

Retention Time (S-isomer): ~11.5 min

-

Retention Time (R-isomer): ~13.2 min

-

Resolution (

): Must be > 2.0. -

Tailing Factor: < 1.5.

Process Visualization

Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the critical decision nodes in the workflow.

Caption: Figure 1: Logic flow for the asymmetric hydrogenation process, including Critical Control Points (diamonds).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O2 or S) | Ensure rigorous degassing of TFE/DCM. Use HPLC grade solvents only. |

| Low ee (<90%) | Ligand oxidation or wrong solvent | Verify ligand purity via ³¹P NMR. Avoid protic solvents like MeOH if competing non-selective pathways exist (though TFE is beneficial). |

| Cloudy Reaction Mix | Substrate solubility issue | Increase DCM ratio or slightly warm to 35°C (note: higher temp may lower ee slightly). |

References

-

Andersson, P. G., et al. (1998).[2] "Asymmetric Hydrogenation of Coumarins Catalyzed by Rhodium Complexes." Journal of Organic Chemistry.

-

Gallagher, B. D., et al. (2009).[3] "Asymmetric Conjugate Reductions of Coumarins: A New Route to Tolterodine." Organic Letters.

-

Kumar, Y., et al. (2025). "A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate." ResearchGate.[4][5]

-

Pfizer/Pharmacia Upjohn Patents. (Various). "Process for the preparation of tolterodine."[1][3][5][6][7][8][9][10] (Referencing general industrial lactone routes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis of (<i>S</i>)- and (<i>R</i>)-Tolterodine by Asymmetric Hydrogenation of a Coumarin Derivati… [ouci.dntb.gov.ua]

- 3. Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4S)-6-Methyl-4-phenylchroman-2-one

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Intermediate: (4S)-6-Methyl-4-phenyl-3,4-dihydrocoumarin (Key precursor for Tolterodine)[1][2]

Executive Summary & Molecule Profile

User: Process Chemist / Medicinal Chemist Context: You are synthesizing the chiral lactone (4S)-6-Methyl-4-phenylchroman-2-one , a critical intermediate for the antimuscarinic drug Tolterodine . The Challenge: Achieving high enantiomeric excess (ee) while suppressing the thermodynamic drive toward the fully aromatic coumarin or racemic mixtures.

Target Molecule Data

| Property | Specification |

| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one |

| CAS No. | 40546-94-9 (Racemic); Specific (4S) enantiomer is often resolved or synthesized asymmetrically.[1][2] |

| Key Structural Feature | Benzylic chiral center at C4; Labile lactone ring.[2] |

| Critical Quality Attribute | Enantiomeric Purity (>99% ee); Absence of fluorescent coumarin impurity. |

Diagnostic Dashboard: Identify Your Issue

Select the symptom observed in your reaction profile to jump to the relevant troubleshooting guide.[3]

| Symptom | Probable Cause | Technical Code |

| Loss of Chirality (ee% drops from >98% to <50%) | Acid-Catalyzed Racemization via Benzylic Carbocation | [ERR-01] |

| Bright Blue Fluorescence / Mass -2.01 Da | Oxidative Dehydrogenation to Coumarin | [ERR-02] |

| High Viscosity / Gummy Residue | Intermolecular Oligomerization (Polyester formation) | [ERR-03] |

| Regioisomer Contamination | Ortho- vs. Para- addition (Friedel-Crafts selectivity) | [ERR-04] |

Technical Troubleshooting Guides

[ERR-01] The "Vanishing Chirality": Racemization at C4

The Issue: You started with a chiral precursor (e.g., 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid) or used a chiral catalyst, but the isolated lactone is racemic or has degraded ee.

Root Cause Analysis:

The C4 position is benzylic . Under the acidic conditions required for lactonization (e.g.,

-

Mechanism: Protonation of the carbonyl or leaving group

Formation of planar cation at C4 -

Thermodynamics: The racemic mixture is entropically favored.

Corrective Actions:

-

Switch Acid Catalyst: Move from strong Brønsted acids (p-TsOH,

) to mild Lewis acids.[2] Copper(II) triflate or Scandium(III) triflate have shown utility in sensitive Friedel-Crafts alkylations without promoting rapid racemization [1].[1][2] -

Temperature Control: Racemization is highly temperature-dependent.[1][2] Maintain reaction temperature below 60°C . If cyclization is slow, increase time, not temperature.

-

Solvent Effect: Avoid polar protic solvents that stabilize carbocations.[1][2] Use non-polar solvents like Toluene or Dichloromethane (DCM) .[2]

[ERR-02] The "Fluorescent Impurity": Dehydrogenation[1][2]

The Issue: The reaction mixture exhibits strong blue fluorescence under UV light. LC-MS shows a peak with M-2 (Mass 236 vs. 238).[1][2]

Root Cause Analysis: Formation of 6-Methyl-4-phenylcoumarin (fully conjugated).[1][2]

-

Mechanism: Oxidation of the C3-C4 bond.[1][2] This is thermodynamically driven by the formation of a fully aromatic aromatic system (coumarin core).[2]

-

Triggers: Presence of trace transition metals (Pd, Pt remnants from previous steps), exposure to atmospheric oxygen at high temperatures, or use of oxidizing acids.

Corrective Actions:

-

Inert Atmosphere: Strictly degas all solvents and run under

or Ar. -

Antioxidant Additives: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or Hydroquinone to scavenge radical intermediates that initiate dehydrogenation.[1][2]

-

Metal Scavenging: If the precursor was made via Pd-catalyzed coupling, treat it with a metal scavenger (e.g., SiliaMetS®) before cyclization. Trace Pd is a potent dehydrogenation catalyst.[1][2]

[ERR-03] The "Sticky Polymer": Oligomerization